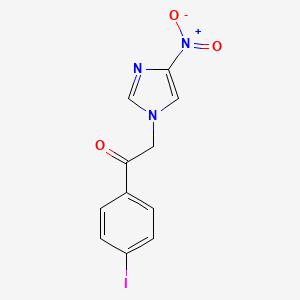
1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one is an organic compound that features both an iodophenyl group and a nitroimidazole moiety. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the iodophenyl intermediate: This can be achieved by iodination of a suitable phenyl precursor.
Formation of the nitroimidazole intermediate: This involves nitration of an imidazole ring.
Coupling reaction: The iodophenyl and nitroimidazole intermediates are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as a drug candidate due to its functional groups.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with nitroimidazole groups can act as antimicrobial agents by interfering with DNA synthesis. The iodophenyl group may enhance binding affinity to specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one: Similar structure but with a bromine atom instead of iodine.
1-(4-chlorophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one may confer unique properties such as higher molecular weight, different electronic effects, and potentially different biological activity compared to its bromine or chlorine analogs.
Properties
Molecular Formula |
C11H8IN3O3 |
|---|---|
Molecular Weight |
357.10 g/mol |
IUPAC Name |
1-(4-iodophenyl)-2-(4-nitroimidazol-1-yl)ethanone |
InChI |
InChI=1S/C11H8IN3O3/c12-9-3-1-8(2-4-9)10(16)5-14-6-11(13-7-14)15(17)18/h1-4,6-7H,5H2 |
InChI Key |
GPVFNBHTSRHAHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=C(N=C2)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















